molecular formula C36H72O2 B147465 Stearyl stearate CAS No. 2778-96-3

Stearyl stearate

Cat. No.: B147465
CAS No.: 2778-96-3
M. Wt: 537 g/mol
InChI Key: NKBWPOSQERPBFI-UHFFFAOYSA-N
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Description

Stearyl stearate, also known as stearic acid stearyl ester, is a fatty acid ester with the chemical formula CH₃(CH₂)₁₆COO(CH₂)₁₇CH₃. It is a waxy solid that is commonly used in cosmetics and personal care products due to its emollient properties. This compound is known for its ability to provide a smooth, soft feel to the skin and is often used in formulations to enhance the texture and spreadability of products .

Biochemical Analysis

Biochemical Properties

Stearyl stearate is a product of the esterification of stearic acid and stearyl alcohol . It is a poor substrate for triglyceride (TG) synthesis compared to other saturated fats . It interacts with enzymes such as stearoyl-CoA desaturase (SCD1), which catalyzes the conversion of stearate to oleate . This interaction plays a crucial role in lipid metabolism and potentially in the treatment of obesity and related disorders .

Cellular Effects

This compound influences cell function by affecting lipid composition and metabolism. It has been shown to suppress the growth and proliferation of cancer cells in animal models . The increase in expression and activity of SCD1, which this compound interacts with, has been associated with cancer aggressiveness and poor prognosis .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with biomolecules. It is metabolized by esterases in the body to stearyl alcohol and stearic acid . The conversion of stearate to oleate by SCD1, a process in which this compound is involved, is key in lipid metabolism .

Temporal Effects in Laboratory Settings

It is known that this compound is a stable compound

Dosage Effects in Animal Models

It is known that the lack of SCD1, which this compound interacts with, significantly improves the function of the left ventricle in leptin-deficient mice .

Metabolic Pathways

This compound is involved in lipid metabolism pathways. It is a substrate for the enzyme stearoyl-CoA desaturase, which catalyzes the conversion of stearate to oleate . This process is crucial in lipid metabolism and potentially in the treatment of obesity and related disorders .

Transport and Distribution

It is known that this compound is a lipid-soluble compound , suggesting that it may be transported and distributed within cells and tissues via lipid transport mechanisms.

Subcellular Localization

It is known that the Δ7-sterol-C5-desaturase (STE1), which is involved in the same metabolic pathway as this compound, displays a dual localization in the endoplasmic reticulum and lipid particles in Arabidopsis . This suggests that this compound may also have a similar subcellular localization.

Preparation Methods

Synthetic Routes and Reaction Conditions: Stearyl stearate is typically synthesized through the esterification reaction between stearic acid and stearyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is heated to a temperature of around 150-200°C to facilitate the esterification process. The resulting product is then purified through distillation or recrystallization to obtain pure this compound .

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar esterification processes. The reaction is conducted in large reactors with continuous stirring to ensure uniform mixing of the reactants. The use of high-purity stearic acid and stearyl alcohol is essential to achieve a high yield of the desired ester. The final product is subjected to rigorous quality control measures to ensure its suitability for use in various applications .

Chemical Reactions Analysis

Types of Reactions: Stearyl stearate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of stearic acid and stearyl alcohol. Transesterification, on the other hand, involves the exchange of the ester group with another alcohol, leading to the formation of different esters .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Stearyl stearate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Comparison with Similar Compounds

Stearyl stearate is part of a family of stearyl alkanoates, which include compounds such as stearyl palmitate, stearyl behenate, and stearyl caprylate. These compounds share similar chemical structures and properties but differ in the length of the fatty acid chain. For example:

Uniqueness of this compound: this compound is unique due to its specific combination of stearic acid and stearyl alcohol, which provides it with distinct physical and chemical properties. Its high melting point and waxy texture make it particularly suitable for use in solid formulations and as a thickening agent in various products .

Properties

IUPAC Name

octadecyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H72O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-35H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBWPOSQERPBFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H72O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062639
Record name Stearyl stearate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid; Pellets or Large Crystals
Record name Octadecanoic acid, octadecyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

2778-96-3
Record name Stearyl stearate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2778-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octadecanoyic acid, octadecyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002778963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanoic acid, octadecyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Stearyl stearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5062639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octadecyl stearate
Source European Chemicals Agency (ECHA)
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Record name STEARYL STEARATE
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Synthesis routes and methods

Procedure details

A 2-liter round-bottom flask was charged with 142 g (0.5 mole) of rubber-maker's technical grade stearic acid, 203 g (0.75 mole) of 1-octadecanol, 11 g of p-toluenesulfonic acid and 200 ml of mixed xylenes. Rubber-maker's technical grade stearic acid typically contains approximately 56 percent by weight stearic acid, 29 percent by weight palmitic acid, 8 percent by weight oleic acid and 7 percent by weight other fatty acids. The flask was fitted with a Dean-Stark trap for water removal, a heating mantel and a thermocouple. The system was flushed with nitrogen and heated to a pot temperature of 180° C. for about 1 hour, wherein 12 ml of water were removed. Volatiles were removed under 29 inches of vacuum at 110° C. to give 342 g of a waxy solid melting at 47-55° C. and giving an infrared spectrum showing loss of hydroxyl absorption bands and formation of ester carbonyl functions.
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xylenes
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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